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Bicyclo[3.1.0]hexan-3-amine

Cat. No.: B12360212
M. Wt: 97.16 g/mol
InChI Key: HAEHSFVDBQNHOX-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.1.0]hexane Systems in Chemical Research

The significance of the bicyclo[3.1.0]hexane core in chemical research stems from its unique conformational properties and its presence in biologically active molecules. This rigid scaffold serves as a valuable tool for medicinal chemists to explore the conformational space of drug candidates, leading to the development of ligands with enhanced selectivity and potency for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. nih.gov For instance, derivatives of bicyclo[3.1.0]hexane have been instrumental in the development of selective ligands for adenosine (B11128) A3 receptors, which are promising targets for cancer and inflammation therapies. nih.gov The high degree of ring strain within the bicyclo[3.1.0]hexane system also renders it a useful synthetic intermediate, although this can also present synthetic challenges. nih.gov

The synthesis of bicyclo[3.1.0]hexane derivatives has been an active area of research, with various methods developed to construct the bicyclic core and introduce desired functionalities. These methods often involve intramolecular cyclizations, cyclopropanation reactions, and annulation strategies. nih.govrsc.org The development of efficient synthetic routes is crucial for accessing a diverse range of bicyclo[3.1.0]hexane-based compounds for biological evaluation. nih.gov

Conformational Rigidity and Steric Constraints Imposed by the Bicyclo[3.1.0]hexane Core

The defining feature of the bicyclo[3.1.0]hexane system is its rigid, boat-like conformation. conicet.gov.ar This conformational rigidity is a direct consequence of the fused cyclopropane (B1198618) ring, which locks the five-membered ring into a specific geometry. This contrasts with the more flexible chair and boat conformations of a simple cyclohexane (B81311) ring. ethz.ch

This conformational restriction is highly advantageous in drug design. By incorporating the bicyclo[3.1.0]hexane scaffold, chemists can rigidly control the orientation of substituents, thereby minimizing the entropic penalty upon binding to a receptor and potentially increasing binding affinity. nih.govnih.gov The steric bulk and defined shape of the bicyclo[3.1.0]hexane core can also be exploited to achieve selectivity for a particular receptor subtype. For example, the rigid scaffold has been successfully used to develop selective inhibitors for the GABA transporter BGT-1 subtype and selective ligands for the H3 histamine (B1213489) receptor. nih.govnih.gov

A conformational analysis of nucleosides built on a bicyclo[3.1.0]hexane template has shown that the conformation of the molecule can significantly influence its biological activity. tandfonline.comtandfonline.com These studies highlight the importance of understanding the conformational preferences of this bicyclic system to guide the design of new bioactive compounds.

Role of Bicyclo[3.1.0]hexan-3-amine in Natural Products and Bioactive Compounds

The bicyclo[3.1.0]hexane framework is a key structural feature in a number of natural products, some of which exhibit potent biological activities. nih.govrsc.org Examples include crispatene and the sesquiterpenes cycloeudesmol (B1203497) and laurinterol, which have been isolated from marine sources. nih.gov While this compound itself is primarily a synthetic building block, its structural motif is represented in various bioactive compounds.

In medicinal chemistry, the bicyclo[3.1.0]hexane scaffold, often with an amino or related functional group, is a crucial component of several promising drug candidates. For instance, a glutamate (B1630785) derivative developed by Eli Lilly for the treatment of psychiatric disorders incorporates this bicyclic system. nih.gov Furthermore, fluorinated analogues of bicyclo[3.1.0]hexane derivatives are of increasing importance in medicinal chemistry. nih.gov The development of potent and selective inhibitors of the GABA transporter BGT-1 has been achieved by employing a bicyclo[3.1.0]hexane backbone to conformationally restrict the lead compound. nih.gov

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which are structural analogues of this compound where the amine is part of the ring system, is also an area of significant interest due to their presence in biologically active natural products and their use as synthons in medicinal chemistry. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B12360212 Bicyclo[3.1.0]hexan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHSFVDBQNHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 3.1.0 Hexan 3 Amine and Its Derivatives

General Strategies for Bicyclo[3.1.0]hexane Ring System Construction

The construction of the bicyclo[3.1.0]hexane ring system is a significant challenge in organic synthesis due to the fused cyclopropane (B1198618) and cyclopentane (B165970) rings. Various methods have been developed, primarily focusing on either the formation of the five-membered ring via cyclization reactions or the construction of the three-membered ring through cyclopropanation strategies.

Cyclization Reactions

Cyclization reactions are a powerful tool for the formation of the cyclopentane portion of the bicyclo[3.1.0]hexane core. These methods often start with precursors that already contain a cyclopropane ring or generate it in a tandem process.

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of various cyclic and bicyclic systems. While less common for the direct synthesis of the bicyclo[3.1.0]hexane core itself, it has been instrumental in preparing larger bicyclo[n.3.1]alkene systems, which are structurally related. For instance, a conformationally controlled RCM approach using a removable bulky silyl (B83357) group has been developed for the synthesis of a diverse array of bicyclo[n.3.1]alkenes. pku.edu.cn This strategy has been successfully applied to the synthesis of bicyclo[3.2.1]octene, bicyclo[3.3.1]nonenes, and bicyclo[4.3.1]decenes in good to high yields. pku.edu.cn Furthermore, RCM has been utilized as a key step in the synthesis of γ-aminobutyric acid (GABA) analogues with bicyclo[3.1.0]hexane and related backbones from a common 1,7-diene intermediate. figshare.comku.dk

Intramolecular cyclization reactions represent a direct and efficient approach to the bicyclo[3.1.0]hexane skeleton. A notable example is the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. This transition-metal-free method utilizes diphenyl diselenide and TBHP to construct benzo-fused bicyclo[3.1.0]hexanes through the formation of multiple carbon-carbon and carbon-oxygen bonds in a single step. nih.gov This radical pathway offers a valuable alternative to metal-catalyzed processes. nih.gov

Another powerful strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method, mediated by photoredox catalysis, allows for the convergent synthesis of bicyclo[3.1.0]hexanes bearing an all-carbon quaternary center. The reaction proceeds with high diastereoselectivity, particularly with fluorinated derivatives, providing access to valuable building blocks for medicinal chemistry. nih.gov

A copper-catalyzed intramolecular oxidative carbanion 5-exo-trig radical cyclization has also been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net This process involves a Michael addition of allylamines to allenes, followed by the copper-mediated cyclization, affording the desired products in moderate to high yields. researchgate.net

Starting Material Reagents and Conditions Product Yield (%) Reference
1-(2,2-dibromovinyl)-2-(phenylethynyl)benzene(PhSe)₂, TBHP, 1,2-dichloroethane, 100 °CBenzo-fused bicyclo[3.1.0]hexaneNot specified nih.gov
Diester-substituted cyclopropene (B1174273) and aminocyclopropaneIr photoredox catalyst, blue LED irradiationSubstituted bicyclo[3.1.0]hexaneGood yields nih.govrsc.org
Allylamine and alleneCopper catalyst3-Azabicyclo[3.1.0]hexane derivative42-85 researchgate.net

Base-induced intramolecular spirocyclization has proven to be an effective method for accessing the 3-azabicyclo[3.1.0]hexane scaffold. researchgate.netmdpi.com This strategy often involves the cyclization of an alkylation subunit precursor. For instance, a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.com This reaction proceeds smoothly with various aryl groups on the vinyl moiety, tolerating both electron-donating and electron-withdrawing substituents. mdpi.com

Starting Material Reagents and Conditions Product Yield (%) Diastereomeric Ratio (dr) Reference
N-(3-phenylallyl)cyclopropanecarboxamidetBuOK, DMF, 110 °C2-phenyl-3-azabicyclo[3.1.0]hexane-4-one40-851:1 to 2:1 mdpi.com
N-alkyl-substituted vinyl cyclopropanecarboxamidetBuOK, DMF, 110 °C2-alkyl-3-azabicyclo[3.1.0]hexane-4-one85~5:4 mdpi.com

Cyclopropanation Strategies

The formation of the three-membered ring is another key approach to the bicyclo[3.1.0]hexane system. These methods often involve the cyclopropanation of a pre-existing five-membered ring.

Metal-mediated cyclopropanation domino reactions are a widely used and powerful strategy for constructing the bicyclo[3.1.0]hexane and, particularly, the 3-azabicyclo[3.1.0]hexane core. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov These reactions often utilize chain enynes as precursors and rely on the in situ generation of metal carbene species. nih.gov A variety of transition metals, including palladium, gold, ruthenium, cobalt, nickel, and rhodium, have been successfully employed as catalysts. nih.gov

A significant advancement in this area is the copper(I)/secondary amine cooperatively catalyzed intramolecular radical cyclopropanation of unactivated alkenes with the simple α-methylene group of aldehydes serving as the C1 source. d-nb.info This method allows for the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency and a broad substrate scope. d-nb.info Furthermore, an asymmetric version of this reaction has been developed, providing enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters in good to excellent enantioselectivity. d-nb.info

Starting Material Catalyst/Reagents Product Yield (%) Enantiomeric Excess (ee %) Reference
Alkenyl aldehydeCuI / Pyrrolidine, PhI(OAc)₂Bicyclo[3.1.0]hexane with vicinal all-carbon quaternary stereocentersHighGood to excellent d-nb.info
Chain enynesPd, Au, Ru, Co, Ni, or Rh saltsAza[3.1.0]bicycle derivativesNot specifiedNot specified nih.gov

Annulation Reactions

A convergent and complementary strategy for synthesizing substituted bicyclo[3.1.0]hexanes is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This photoredox-mediated reaction, utilizing either an organic or an iridium catalyst with blue LED irradiation, proceeds under mild conditions to afford good yields. nih.govrsc.org The methodology is notable for its ability to create bicyclo[3.1.0]hexanes with three contiguous stereocenters, including an all-carbon benzylic quaternary center. nih.gov

The reaction scope is broad, covering a range of cyclopropene and cyclopropylaniline derivatives. rsc.org A highly diastereoselective version has been developed using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.govrsc.org This method represents the first (3+2) annulation reaction between cyclopropenes and cyclopropanes. nih.gov

Table 2: Selected Examples of (3+2) Annulation of Cyclopropenes and Aminocyclopropanes Data based on the photoredox-mediated synthesis of bicyclo[3.1.0]hexanes.

EntryCyclopropeneAminocyclopropaneCatalystYield (%)Diastereomeric Ratio (dr)
1Dimethyl 1-methylcycloprop-2-ene-1,2-dicarboxylateN-cyclopropylanilineIr-based photocatalyst85>20:1
2Dimethyl 1-phenylcycloprop-2-ene-1,2-dicarboxylateN-cyclopropyl-4-methoxyanilineOrganic photocatalyst78>20:1
33,3-Difluoro-1-phenylcyclopropeneN-cyclopropyl-N-((4-methoxyphenyl)methyl)anilineIr-based photocatalyst6515:1

This interactive table showcases the versatility and efficiency of the (3+2) annulation methodology.

Complex bicyclo[3.1.0]hexane frameworks can be constructed through cascade [1+2]/[3+2] annulations. researchgate.net This strategy involves the chemoselective activation of 2-(cyanomethyl)allyl carbonates to generate palladium-trimethylenemethane 1,3-dipoles. researcher.liferesearchgate.net In the presence of Morita-Baylis-Hillman carbonates derived from activated ketones, a subsequent SN2'-addition leads to the formation of a new 1,3-dipole species. researchgate.netresearcher.life This intermediate then undergoes the cascade annulation to furnish bicyclic [3.1.0]hexane structures featuring three contiguous quaternary stereogenic centers with good to excellent enantioselectivity. researchgate.netresearchgate.net

The synthesis of nitrogen-containing bicyclo[3.1.0]hexane analogues, specifically 3-azabicyclo[3.1.0]hexanes, can be achieved via intermolecular [2+1] fused-annulation reactions. nih.gov This approach involves the reaction of functionalized maleimide (B117702) derivatives with a one-carbon donor that is generated in situ. nih.govresearchgate.net Suitable one-carbon donors can be derived from sources such as substituted diazomethanes or N-tosylhydrazones. nih.govresearchgate.net This method provides an effective pathway to construct the fused bicyclic system containing a nitrogen atom at the 3-position. nih.gov

Ring Contraction Approaches (e.g., Base-Promoted Ring Contraction of Epoxy Ketones)

A key and frequently employed method for synthesizing the bicyclo[3.1.0]hexane ring system is through a base-promoted ring contraction of an epoxy ketone. researchgate.netacs.orgnih.gov This approach typically starts from a precursor like cyclohexane-1,4-dione. acs.orgnih.gov The epoxy ketone undergoes a Favorskii-type rearrangement in the presence of a base, such as sodium hydroxide, to yield the contracted bicyclo[3.1.0]hexane skeleton. nih.gov This synthetic route has proven crucial in the preparation of conformationally restricted analogues of biologically important molecules, such as β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netacs.orgnih.gov The strategy allows for the development of routes that can provide multiple target molecules from a single precursor. nih.gov

Photochemical Decomposition of Pyrazolines

The photochemical decomposition of pyrazolines represents a powerful method for the construction of the cyclopropane ring within the bicyclo[3.1.0]hexane system. This approach typically involves the [3+2] cycloaddition of a diazo compound with an appropriate alkene to form a pyrazoline intermediate, which then undergoes photolytically induced extrusion of nitrogen gas to yield the desired bicyclic product.

A notable application of this methodology is the synthesis of substituted 3-azabicyclo[3.1.0]hexanes. google.com In a typical procedure, a pyrazoline precursor is generated in situ and then subjected to irradiation with a high-pressure mercury lamp. google.com The photodenitrogenation of the pyrazoline proceeds via the stepwise cleavage of the two C-N bonds, leading to the formation of a 1,3-biradical intermediate. Subsequent recombination of this biradical furnishes the cyclopropane ring, often yielding a mixture of diastereoisomers that can be separated by chromatography. google.com

This method offers several advantages, including operational simplicity and the use of mild reaction conditions. Furthermore, it demonstrates good tolerance for a variety of functional groups. The photochemical decomposition of pyrazolines has been successfully employed in the synthesis of various difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane derivatives. google.com

Table 1: Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives This table is interactive. Users can sort and filter the data.

Starting Maleimide Diazo Precursor Solvent Product Yield (%) Reference
1-Benzyl-1H-pyrrole-2,5-dione 1-Methyl-2,2-difluoroethanamine Dichloromethane 3-Benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione 65 google.com
1-Phenyl-1H-pyrrole-2,5-dione 1-Methyl-2,2-difluoroethanamine Dichloromethane 6-(Difluoromethyl)-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione 72 google.com

Introduction of the Amine Functionality

Several classical and modern synthetic transformations can be employed to introduce the crucial amine group at the C-3 position of the bicyclo[3.1.0]hexane skeleton. The choice of method often depends on the desired stereochemistry and the nature of the available starting materials.

Reductive amination is a widely used and versatile method for the synthesis of amines. In the context of bicyclo[3.1.0]hexan-3-amine synthesis, this typically involves the reaction of a bicyclo[3.1.0]hexan-3-one precursor with an amine source in the presence of a reducing agent. A variety of reducing agents can be utilized, with sodium borohydride (B1222165) and borane-pyridine complex being common choices. acs.org

For instance, the reductive amination of a bicyclo[3.1.0]hexane-based amine with various aldehydes has been successfully demonstrated to yield N-alkylated derivatives. acs.org The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. While sodium cyanoborohydride is a common reagent for this transformation, the more potent sodium borohydride has been used to concurrently reduce any unreacted aldehyde, thereby minimizing the formation of dialkylated byproducts. acs.org In some cases, the yield of the reductive amination can be modest, and challenges such as the formation of N-methylated byproducts with prolonged reaction times have been noted. acs.org A patent has also described the reductive amination of an aldehyde derivative with benzylamine (B48309) in the presence of sodium triacetoxyborohydride (B8407120) to ultimately yield a primary amine after debenzylation. googleapis.com

The introduction of the amine functionality via nucleophilic substitution is another viable strategy. This approach typically involves the displacement of a suitable leaving group at the C-3 position of the bicyclo[3.1.0]hexane ring with an amine nucleophile or its synthetic equivalent. Common leaving groups include sulfonates, such as tosylates or mesylates, or halides.

For example, the synthesis of 6-amino-3-azabicyclo[3.1.0]hexane derivatives has been achieved through the nucleophilic substitution of chloro groups on functionalized butadiene scaffolds with a protected aminobicyclo[3.1.0]hexane. While this illustrates the utility of bicyclo[3.1.0]hexane amines as nucleophiles, the reverse reaction, where an amine is introduced to the bicyclo[3.1.0]hexane core, is also a key synthetic tactic. The reduction of an azide (B81097), introduced by nucleophilic substitution with an azide salt, is a common method for preparing primary amines. This two-step process, involving the substitution of a leaving group with azide followed by reduction, provides a reliable route to the desired amine.

The Curtius rearrangement provides an effective means of converting a carboxylic acid to a primary amine with the loss of one carbon atom. The modified Curtius rearrangement, often employing diphenylphosphoryl azide (DPPA), is a one-pot procedure that avoids the isolation of the potentially explosive acyl azide intermediate.

This methodology has been successfully applied to the synthesis of bicyclic amines. The process involves the reaction of a bicyclo[3.1.0]hexane-3-carboxylic acid with DPPA to form an acyl azide in situ. Upon heating, the acyl azide rearranges to an isocyanate, which can then be trapped with a suitable nucleophile. For example, quenching the isocyanate with benzyl (B1604629) alcohol yields a stable benzyl carbamate, which can be subsequently deprotected to reveal the primary amine. Alternatively, trapping the isocyanate with tert-butanol (B103910) leads to the formation of a Boc-protected amine, a common protecting group strategy in organic synthesis. This method is known to proceed under mild conditions and generally without isomerization.

The hydrogenolysis of specific bonds within azabicyclic precursors can serve as a strategic step in the synthesis of this compound and its derivatives. This method is particularly useful for the removal of protecting groups or for reductive ring-opening reactions.

A key application of this strategy is the debenzylation of N-benzyl protected amines. For example, a patent describes the removal of a benzyl group via hydrogenolysis to furnish a primary amine within a 3-azabicyclo[3.1.0]hexane system. googleapis.com However, it is important to note that under certain hydrogenolysis conditions, unintended side reactions such as the ring opening of the cyclopropane can occur. Careful selection of the catalyst, solvent, and reaction conditions is therefore crucial to ensure the chemoselective cleavage of the desired bond while preserving the integrity of the bicyclic core. The reduction of an azide function using palladium on carbon and hydrogen gas is another example of a hydrogenolytic transformation used to generate a primary amine on the bicyclo[3.1.0]hexane scaffold.

Scalable Synthetic Routes to this compound Intermediates

The development of scalable and efficient synthetic routes is crucial for the large-scale production of key intermediates required for the synthesis of this compound and its derivatives. Research in this area has focused on the use of inexpensive starting materials, telescoping of reaction steps, and robust purification methods.

A significant achievement in this regard is the development of a scalable, enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a valuable intermediate. This multi-step synthesis commences with the readily available and inexpensive (R)-epichlorohydrin. A key feature of this route is a four-step telescoped process to construct the bicyclic ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one. Telescoping, or the sequential execution of multiple reaction steps in a single reactor without isolation of intermediates, offers significant advantages in terms of efficiency, waste reduction, and operational simplicity.

Table 2: Scale-Up Summary for the Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one This table is interactive. Users can sort and filter the data.

Starting Material Scale (g) Reagents Key Steps Intermediate Overall Yield (%) Reference
(R)-Epichlorohydrin 100 Allylmagnesium chloride, n-BuLi, TMP 4-step telescoped synthesis (1R,5S)-Bicyclo[3.1.0]hexan-2-one 22-31

Multi-Step Telescoped Processes (e.g., from (R)-Epichlorohydrin)

One such process focuses on the synthesis of the key intermediate, (1R,5S)-bicyclo[3.1.0]hexan-2-one. This synthesis is achieved through a four-step telescoped sequence. The initial step involves the ring-opening of (R)-epichlorohydrin with allylmagnesium chloride to yield the corresponding chlorohydrin. This is followed by a ring-closing step to form (R)-(+)-1,2-epoxy-5-hexene. Subsequent intramolecular cyclopropanation, mediated by a strong base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), affords the bicyclo[3.1.0]hexan-2-ol intermediate. The final step of this telescoped sequence is the oxidation of the alcohol to the desired ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one. This entire four-step process has been successfully demonstrated on a multi-kilogram scale. acs.org

The conversion of the resulting bicyclo[3.1.0]hexan-2-one to this compound can then be accomplished through reductive amination. This common and effective method involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent. While direct reductive amination of this specific ketone to the parent amine is not extensively detailed in the reviewed literature, the methodology is a standard transformation in organic synthesis. For related bicyclo[3.1.0]hexane systems, reductive amination has been successfully employed to introduce an amino group. mdpi.com For instance, a bicyclo[3.1.0]hexane-based amine has been used in reductive amination reactions with various aldehydes, utilizing reducing agents like sodium borohydride (NaBH₄) or pyridine (B92270) borane (B79455) complex (BH₃·Py). mdpi.comnih.gov

The following table summarizes the key stages of a potential telescoped synthesis of a this compound precursor from (R)-epichlorohydrin.

StepTransformationKey ReagentsScaleReference
1Ring-opening of (R)-epichlorohydrinAllylmagnesium chlorideMulti-kilogram acs.org, verixiv.org
2Ring-closure to form epoxideBase
3Intramolecular cyclopropanationLithium 2,2,6,6-tetramethylpiperidide (LTMP)
4Oxidation to bicyclo[3.1.0]hexan-2-oneOxidizing agent (e.g., TEMPO/NaOCl)
5Reductive amination to this compoundAmmonia, Reducing agent (e.g., NaBH₃CN)Lab scale (in related systems) mdpi.com

Optimized Industrial Production Methodologies for Related Analogs

The industrial production of bicyclo[3.1.0]hexane derivatives, particularly those with therapeutic applications, necessitates the development of scalable, cost-effective, and safe synthetic processes. google.com Patents for such processes often highlight the need to avoid hazardous reagents, expensive catalysts, and difficult purification techniques like HPLC that can hinder large-scale manufacturing. google.com

An example of an industrially relevant synthesis is the preparation of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent and selective group 2 metabotropic glutamate (B1630785) receptor agonist. nih.gov The synthesis was designed to be efficient, stereocontrolled, and high-yielding, starting from the inexpensive 2-cyclopentenone. nih.gov This multi-step synthesis avoids the need for chromatographic separation of enantiomers by employing a resolution step, which is a common strategy in industrial processes to obtain single enantiomers.

Key considerations in optimizing industrial syntheses for bicyclo[3.1.0]hexane analogs include:

Starting Material Cost and Availability: Utilizing inexpensive and readily available starting materials is crucial for economic viability.

Process Safety: Avoiding hazardous reagents like diazomethane (B1218177) (CH₂N₂) and stoichiometric amounts of heavy metals like palladium is a priority. google.com

Scalability: The process must be amenable to scale-up without significant loss of yield or purity. Telescoped reactions are often favored to minimize manual handling and potential for loss of material between steps.

Stereocontrol: For chiral molecules, establishing the desired stereochemistry early in the synthesis or employing an efficient resolution method is critical.

Reaction Conditions: Optimizing reaction conditions to be milder (e.g., avoiding extremely high temperatures or pressures) and reducing reaction times can lead to significant cost savings and improved safety. For example, a harsh hydrolysis step requiring high temperatures for several days was identified as a drawback in an earlier synthesis of a bicyclo[3.1.0]hexane derivative. google.com

The following table provides a generalized overview of an optimized industrial process for a related bicyclo[3.1.0]hexane analog.

StageObjectiveExample MethodologyIndustrial AdvantageReference
1Bicyclic Core ConstructionCyclopropanation of a cyclopentenone derivativeUse of inexpensive starting materials. nih.gov
2Functional Group IntroductionStrecker synthesis to introduce the amino and nitrile groupsHigh diastereoselectivity. google.com
3HydrolysisAcid-catalyzed hydrolysis of the nitrile to a carboxylic acidOptimized for shorter reaction times and milder conditions compared to previous methods. google.com
4Purification/ResolutionCrystallization or formation of diastereomeric salts for resolutionAvoids costly and time-consuming chromatographic separations. nih.gov

Stereochemical Control and Asymmetric Synthesis of Bicyclo 3.1.0 Hexan 3 Amine

Enantioselective Synthesis Strategies

Enantioselective strategies aim to produce one enantiomer of a chiral compound in excess over the other. For the bicyclo[3.1.0]hexane framework, this is primarily achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction towards the desired enantiomer, or by using chiral auxiliaries that are temporarily incorporated into the reacting molecule.

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Organocatalysis)

Asymmetric catalysis provides an efficient route to enantioenriched bicyclo[3.1.0]hexane skeletons, which are key precursors to Bicyclo[3.1.0]hexan-3-amine. A notable approach is the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. nih.govd-nb.info This method utilizes a cooperative catalytic system composed of Copper(I) and a chiral secondary amine to construct the bicyclic skeleton. nih.govd-nb.info This process has been successfully applied to create enantioenriched bicyclo[3.1.0]hexanes that feature two adjacent all-carbon quaternary stereocenters, a synthetically challenging motif, with good to excellent levels of enantioselectivity. nih.govd-nb.info

Another catalytic strategy involves the use of chiral rhodium catalysts, such as Rh₂(S-PTTL)₄, in carbene-mediated cyclopropanation reactions to control the stereochemistry of the resulting bicyclic system. Furthermore, organocatalysis has been employed in a diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes through a transannular alkylation reaction, where asymmetric organocatalysis is used to install all the stereocenters. researchgate.net

Catalytic SystemReaction TypeKey FeatureEnantioselectivity
Copper(I) / Chiral Secondary AmineIntramolecular Radical CyclopropanationConstructs vicinal all-carbon quaternary stereocentersGood to Excellent nih.govd-nb.info
Chiral Rhodium Catalysts (e.g., Rh₂(S-PTTL)₄)Carbene-mediated CyclopropanationControls stereochemistry during ring formationHigh Stereocontrol
Asymmetric OrganocatalysisTransannular AlkylationInstalls all stereocenters in the bicyclic coreHigh Enantioselectivity researchgate.net

Chiral Auxiliary Approaches

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is set, the auxiliary is removed. This method has been successfully applied to the synthesis of the bicyclo[3.1.0]hexane framework. For instance, a chiral auxiliary-based Simmons-Smith cyclopropanation has been used to produce enantiomerically pure (1R,5S)-bicyclo[3.1.0]hexan-2-one from cyclopent-2-en-1-one with good diastereoselectivity. The resulting ketone is a versatile intermediate that can be converted to the corresponding amine. The bicyclo[3.1.0]hexan-3-ol moiety also serves as a chiral auxiliary in some asymmetric syntheses, highlighting the integral role of this structural framework in stereocontrolled reactions. myskinrecipes.com

Diastereoselective Approaches (e.g., with Difluorocyclopropenes)

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. A highly effective and convergent strategy for synthesizing bicyclo[3.1.0]hexanes is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which proceeds via a photoredox-catalyzed radical mechanism. nih.govresearchgate.net

This reaction becomes highly diastereoselective when difluorocyclopropenes are used in conjunction with a cyclopropylaniline bearing a removable substituent. nih.govresearchgate.netrsc.org This approach provides access to valuable fluorinated bicyclo[3.1.0]hexane building blocks. nih.gov For example, the reaction between a difluorocyclopropene and N-cyclopropyl-4-methoxy-2,6-dimethylaniline yielded the corresponding bicyclic product with a diastereomeric ratio of 93:7. nih.gov This high level of diastereocontrol is a key advantage for producing specific isomers of substituted bicyclo[3.1.0]hexanes. nih.gov

Table: Diastereoselective (3+2) Annulation with Difluorocyclopropenes

Cyclopropene (B1174273) Partner Amine Partner Catalyst System Diastereomeric Ratio (d.r.) Yield
Phenyl-substituted difluorocyclopropene N-cyclopropyl-4-methoxy-2,6-dimethylaniline [Ir(dtbbpy)(ppy)₂]PF₆ 93:7 73% nih.gov

Late-Stage Resolution Techniques (e.g., Esterification with Chiral Acids)

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques can be employed at a late stage to separate the desired stereoisomer. This is often a practical approach when direct asymmetric or diastereoselective synthesis is challenging or inefficient.

For bicyclo[3.1.0]hexane derivatives, a common resolution method involves esterification with a chiral acid. The resulting diastereomeric esters often have different physical properties (e.g., solubility, chromatographic behavior) that allow for their separation. For example, a late-stage resolution involving esterification with O-acetyl-(S)-mandelic acid has been successfully used to separate enantiomers in the synthesis of bicyclo[3.1.0]hexane-derived analogues. researchgate.net Another approach involves enzymatic resolution. A lipase-catalyzed asymmetric acetylation has been used to resolve enantiomers of a bicyclo[3.1.0]hexane pseudosugar, which is a precursor for carbocyclic nucleosides. acs.org In some industrial applications, supercritical fluid chromatography with a chiral stationary phase is used to isolate the desired enantiomer, although this can result in a theoretical maximum yield of 50% if the undesired enantiomer cannot be racemized and recycled. nih.gov

Challenges in Achieving High Stereochemical Purity and Controlling Stereoisomer Ratios

The synthesis of stereochemically pure this compound and its derivatives is fraught with challenges. The efficient construction of chiral all-carbon quaternary stereocenters, which can be present in derivatives, is a significant hurdle due to unfavorable steric hindrance and the subtle steric differences that make efficient enantiocontrol difficult. nih.govd-nb.info

Reactivity, Reaction Mechanisms, and Transformations of Bicyclo 3.1.0 Hexan 3 Amine Scaffolds

Amine Group Derivatization and Functionalization

The primary amine group at the C-3 position of the bicyclo[3.1.0]hexane ring is a key handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Alkylation of the amine group in bicyclo[3.1.0]hexane derivatives is a fundamental transformation for introducing alkyl substituents. A prominent strategy for N-alkylation is reductive amination. mdpi.com This method typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. For instance, bicyclo[3.1.0]hexane-based amines can be reacted with a variety of aldehydes in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or a borane-pyridine complex (BH₃·Py) to yield N-alkylated products. mdpi.com The choice of reducing agent can be crucial; NaBH₄ is a potent reducer for both the imine and any unreacted aldehyde, which can help to minimize the formation of dialkylated byproducts. mdpi.com

Acylation of bicyclo[3.1.0]hexan-3-amine provides a straightforward route to amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. libretexts.org These reactions are generally efficient and proceed under mild conditions. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this results in the formation of an amide and hydrochloric acid. For acid anhydrides, the products are the corresponding amide and a carboxylic acid. The acylation can often be carried out in the presence of a base to neutralize the acidic byproduct. google.comresearchgate.net

Table 1: Examples of Alkylation and Acylation Reactions

Reaction TypeReactantsReagent/ConditionsProduct
Reductive AminationBicyclo[3.1.0]hexane-based amine, Aldehyde (e.g., 11, 12, or 13)NaBH₄ or BH₃·Py in methanolN-alkylated bicyclo[3.1.0]hexane amine
AcylationPrimary amine (7)Carboxylic acid (R¹COOH), TBTUAmide (8)
AcylationAmine hydrochlorideAnhydride, NaHCO₃ in aqueous mediumN-acyl derivative

The amine group of this compound and its derivatives can act as a potent nucleophile in substitution reactions. This reactivity is particularly useful for forming carbon-nitrogen bonds with various electrophilic partners. For instance, the partially protected 6-amino-3-azabicyclo[3.1.0]hexane has been shown to undergo formal nucleophilic substitution with vinyl, imidoyl, and carbonyl chlorides. beilstein-journals.orgnih.gov

In these reactions, the amine displaces a leaving group (typically a chloride ion) on the electrophilic substrate. For example, the reaction with an imidoyl chloride leads to the formation of an amidine, while reaction with a vinyl chloride results in an enamine. beilstein-journals.orgnih.gov Similarly, acylation with a carbonyl chloride (an acyl chloride) yields an amide. These transformations highlight the versatility of the amine group in forming stable covalent bonds with a range of functional groups. beilstein-journals.orgnih.gov

Table 2: Nucleophilic Substitution Reactions with a Bicyclo[3.1.0]hexane Amine Derivative

Electrophile TypeElectrophilic Reactant ExampleProduct Type
Vinyl chlorideTrichlorovinyl group of imidazolidines 9 and 10Enamine (e.g., 11 and 12)
Imidoyl chloride(Tetrachloroallylidene)hydrazine 5Amidine (6)
Carbonyl chlorideIsothiazole acid chloride 19Amide (e.g., 20 and 21)

While the Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond and does not directly involve the amine group in the coupling step, it is a crucial method for functionalizing bicyclo[3.1.0]hexane scaffolds that may already contain an amine or are precursors to it. This reaction is instrumental in introducing alkynyl chains onto the bicyclic framework. wikipedia.org

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.comorganic-chemistry.org For bicyclo[3.1.0]hexane derivatives, this would involve a halo-substituted bicyclic compound. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org This methodology has been successfully applied to the synthesis of various biologically active molecules containing the bicyclo[3.1.0]hexane core, where the introduction of an alkynyl chain is a key step in building molecular complexity. acs.org

Table 3: Key Components of the Sonogashira Coupling Reaction

ComponentRoleExample
Substrate 1Source of the bicyclo[3.1.0]hexane scaffoldHalo-bicyclo[3.1.0]hexane derivative
Substrate 2Introduces the alkynyl chainTerminal alkyne
CatalystFacilitates the cross-couplingPalladium complex (e.g., PdCl₂(PPh₃)₂)
Co-catalystIncreases reaction rateCopper(I) salt (e.g., CuI)
BaseActivates the alkyne and neutralizes acidic byproductsAmine base (e.g., diisopropylamine)

Transformations of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring itself can undergo various transformations, including oxidation and reduction reactions, which can alter the functionality and stereochemistry of the scaffold.

Oxidation of a hydroxyl group on the bicyclo[3.1.0]hexane ring is a common method to introduce a ketone functionality. For example, cis-bicyclo[3.1.0]hexan-3-ol can be oxidized to bicyclo[3.1.0]hexan-3-one in high yield using Brown oxidation. nih.gov Other oxidizing conditions, such as Swern oxidation, can also be employed to convert a secondary alcohol on the bicyclic ring to a ketone. google.com Furthermore, oxidation can be achieved using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium hypochlorite (NaClO) as the oxidant. google.com The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the alcohol without affecting other sensitive functional groups in the molecule. The resulting ketones are valuable intermediates for further synthetic manipulations. acs.org

Reduction reactions are employed to modify the bicyclo[3.1.0]hexane scaffold, for instance, by reducing a ketone to an alcohol or by hydrogenating a double bond within the ring system. The reduction of a ketone, such as bicyclo[3.1.0]hexan-3-one, can be accomplished using reducing agents like lithium aluminum hydride (LAH) to produce the corresponding alcohol. nih.gov

In cases where the bicyclo[3.1.0]hexane ring contains a double bond, catalytic hydrogenation can be used to saturate the ring. For example, benzobicyclo[3.1.0]hexene derivatives can be hydrogenated, although the specific conditions and products can be influenced by the reaction setup and the presence of oxygen. ru.nl The rigid and strained nature of the bicyclo[3.1.0]hexane system can influence the stereochemical outcome of such reductions.

Photochemical Rearrangements of Bicyclo[3.1.0]hexenones and Analogues

The photochemistry of bicyclo[3.1.0]hexenone systems, analogues of this compound, is characterized by complex rearrangements leading to various structural isomers. Upon excitation, 4,4-disubstituted cyclohexenones can undergo a Type A photo-rearrangement, involving a ring contraction to produce bicyclo[3.1.0]hexenone products, commonly referred to as lumiketones scribd.com. The mechanistic pathways for these transformations have been a subject of extensive investigation, with evidence supporting both concerted and stepwise radicaloid mechanisms scribd.com.

Computational studies on the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol have provided detailed insights into the potential energy surfaces of the ground state (S₀) and the lowest-energy triplet state (T₁) nih.govirbbarcelona.org. The T₁ state is identified as a triplet ππ* state nih.govirbbarcelona.org. The proposed mechanism for the photochemical rearrangement suggests that the most efficient pathway from the T₁ state involves a nearly barrierless cleavage of the internal C-C bond of the cyclopropane (B1198618) ring. This is followed by a radiationless decay to the ground state potential energy surface through intersystem crossing, leading to the formation of a singlet diradical intermediate which then undergoes further rearrangement nih.govirbbarcelona.org.

The nature of the intermediates in these photochemical rearrangements is crucial for understanding the product distribution. Research has provided evidence for the formation of diradical species over zwitterionic intermediates in the rearrangement of bicyclo[3.1.0]hex-3-en-2-one nih.gov. The wavelength of the light used for irradiation can also influence the reaction pathway and the intermediates formed, highlighting the complexity of these photochemical transformations documentsdelivered.com.

Ring Expansion and Fragmentation Reactions

The strained bicyclo[3.1.0]hexane framework is susceptible to ring expansion and fragmentation reactions, particularly when reactive intermediates are generated on the scaffold. Studies on the 1-bicyclo[3.1.0]hexanylmethyl radical have shown that this species can undergo two competing rearrangement pathways: a ring-expansion and a fragmentation (non-expansion) pathway uci.edu.

Fission of the internal, shared bond of the bicyclic system results in a ring-expansion event, leading to the formation of a 3-methylenecyclohexenyl radical uci.edu. Conversely, cleavage of the external bond of the cyclopropane ring leads to fragmentation, yielding a 2-methylenecyclopentyl-1-methyl radical uci.edu. Kinetic studies have been conducted to determine the rate constants for both of these competing pathways.

The following table summarizes the kinetic data for the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical uci.edu.

Rearrangement PathwayRate Equation (log(k/s⁻¹))
Ring-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θ
Fragmentation (Non-Expansion)(11.9 ± 0.6) - (6.9 ± 0.8)/θ

Where θ = 2.303RT kcal/mol.

These kinetic parameters indicate that the ring-expansion pathway is generally favored, especially at ambient or lower temperatures when a slower trapping agent is used uci.edu. The unique reactivity imparted by the high ring strain makes these scaffolds valuable synthetic intermediates for constructing larger ring systems nih.govresearchgate.net.

Mechanistic Investigations of Key Reactions

Single-Electron Transfer (SET) Processes in Annulations

Single-electron transfer (SET) has emerged as a key mechanistic step in the synthesis of bicyclo[3.1.0]hexane scaffolds, particularly in photoredox-catalyzed annulation reactions. In the (3+2) annulation of cyclopropenes with aminocyclopropanes, the reaction is initiated by the SET from an excited photocatalyst to the aminocyclopropane nih.gov. This process can be catalyzed by either organic dyes or iridium complexes under visible light irradiation rsc.org.

The aminocyclopropane, acting as a three-carbon component, is oxidized by the excited photocatalyst to form a radical cation . This SET process is a mild way to generate highly reactive intermediates that can engage in subsequent bond-forming reactions. The use of SET has also been proposed in the intramolecular radical cyclopropanation of unactivated alkenes, where an enamine intermediate, formed from an aldehyde and a secondary amine, undergoes SET from a copper(I) catalyst to generate a radical species .

Radical Annulation Mechanisms

Following the initial SET event, the annulation reactions leading to bicyclo[3.1.0]hexane derivatives proceed through a stepwise radical mechanism nih.gov. In the photoredox-catalyzed (3+2) annulation, the initially formed aminocyclopropane radical cation undergoes ring-opening of the three-membered ring to generate a distonic radical cation . This intermediate then participates in a radical addition to the cyclopropene (B1174273), which serves as the two-carbon component .

Similarly, a stepwise radical process is supported for the intramolecular cyclopropanation of unactivated alkenes with aldehydes nih.govd-nb.info. Mechanistic studies, including the observation of a 6-endo-trig cyclization, support a radical cyclization mechanism over one involving a carbocation intermediate nih.gov. These radical-based strategies have proven to be highly efficient for the construction of the bicyclo[3.1.0]hexane core, even allowing for the formation of sterically congested vicinal all-carbon quaternary stereocenters nih.govd-nb.info.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of the bicyclo[3.1.0]hexane skeleton. Various methods have been developed that rely on the formation of one of the rings from a suitably functionalized precursor rsc.org.

One established method is the intramolecular Simmons-Smith cyclopropanation . More recent developments include radical-based approaches. For instance, the intramolecular radical cyclopropanation of unactivated alkenes, using an α-methylene group of an aldehyde as the C1 source for the cyclopropane ring, has been achieved through a cooperative Cu(I)/secondary amine catalytic system d-nb.info. This transformation proceeds via a 6-endo-trig radical cyclization followed by the final cyclopropanation step .

Palladium-catalyzed reactions also provide a pathway to related aza[3.1.0]bicycle systems. An intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been reported to yield highly substituted 3-azabicyclo[3.1.0]hexan-2-ones nih.gov. The mechanism involves nucleopalladation of the olefin, generating a carbon-bonded Pd(II) intermediate which then undergoes β-hydride elimination to form the bicyclic product nih.gov.

Reactive Intermediates (e.g., Carbonium Ions, Diradicals, Nitrogen Radical Cations)

A variety of reactive intermediates are implicated in the reactions of bicyclo[3.1.0]hexane systems and their precursors.

Nitrogen Radical Cations and Distonic Radical Cations: In photoredox-catalyzed reactions involving aminocyclopropanes, single-electron oxidation of the amine generates a nitrogen radical cation uark.edu. This is often followed by the ring-opening of the cyclopropane to form a distonic radical cation, an intermediate that possesses both a radical center and a spatially separated cationic (iminium ion) site uark.edu. These bimodal intermediates are highly reactive and versatile uark.edu.

Diradicals: In the context of photochemical rearrangements of bicyclo[3.1.0]hexenone analogues, computational studies provide strong evidence for the formation of singlet diradical intermediates following the cleavage of the internal cyclopropane bond nih.govirbbarcelona.org. These diradicals are key intermediates on the pathway to the rearranged products nih.gov. Triplet states (biradicals) are also identified as the initial photoexcited species in these transformations nih.govirbbarcelona.org.

Carbonium Ions: While carbonium ions (carbocations) are plausible intermediates in many organic reactions, evidence for their involvement in some modern synthetic routes to bicyclo[3.1.0]hexanes is contested. For example, in the radical intramolecular cyclopropanation of certain alkenyl aldehydes, the formation of a 1,3-cyclohexadiene byproduct under specific electronic conditions suggests that the reaction does not proceed through a carbocation intermediate nih.gov.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of Bicyclo 3.1.0 Hexan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[3.1.0]hexan-3-amine, providing detailed information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of bicyclo[3.1.0]hexane derivatives provides crucial information about the proton environment. The bridgehead protons of the bicyclo[3.1.0]hexane core typically exhibit distinct splitting patterns and chemical shifts, often found in the range of δ 1.5–2.5 ppm. The proton attached to the carbon bearing the amine group (H3) is expected to appear at a downfield-shifted position due to the electron-withdrawing effect of the nitrogen atom.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Substituted Bicyclo[3.1.0]hexane Derivative
AtomChemical Shift (ppm)
C135.7
C281.3
C379.9
C471.2
C533.0
C610.5

Data for a TBDPS-protected bicyclo[3.1.0]hexan alcohol derivative. mdpi.com

To unambiguously assign the proton and carbon signals of the complex bicyclo[3.1.0]hexane framework, two-dimensional (2D) NMR techniques are employed. mdpi.com Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to trace the connectivity of the protons in the cyclopentane (B165970) and cyclopropane (B1198618) rings. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are utilized to correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. For substituted bicyclo[3.1.0]hexane-based nucleosides, 2D NMR techniques were essential for the assignment of ¹³C and ¹H NMR signals. semanticscholar.org

The analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum provides valuable insights into the dihedral angles between adjacent protons, which in turn helps to determine the conformation of the bicyclo[3.1.0]hexane ring system. The rigid, boat-like conformation of the bicyclo[3.1.0]hexane scaffold leads to predictable coupling constants based on the Karplus equation. For instance, in a study of bicyclo[3.1.0]hexane derivatives, stereochemical assignments were confirmed using typical coupling-constant data. researchgate.netrsc.org A cis relationship between protons H1 and H2 resulted in a coupling constant of J = 6.6 Hz, while a trans relationship showed a coupling constant of approximately 0 Hz. researchgate.net These analyses consistently confirm the boat-like conformation of the bicyclic system.

Interactive Data Table: Representative ¹H-¹H Coupling Constants in Substituted Bicyclo[3.1.0]hexane Systems
Coupled ProtonsRelationshipCoupling Constant (J) in Hz
H1 - H2cis6.6
H4 - H5cis4.2
H1 - H2trans~0
H4 - H5trans~0

Data from a study on bicyclo[3.1.0]hexane derivatives. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like this compound. This technique provides a precise three-dimensional map of the atomic positions in a crystalline sample. For various derivatives of bicyclo[3.1.0]hexane, X-ray crystallography has been used to confirm the absolute configuration of stereocenters and to establish the boat-like conformation of the bicyclic ring system. In the context of developing bicyclo[3.1.0]hexane-based receptor ligands, X-ray crystal structure analysis was used to prove the position of nitration on a derivative and to confirm the structure of a ring-opened product. semanticscholar.orgnih.govresearchgate.net While a crystal structure for the parent this compound is not detailed in the provided results, this technique is crucial for resolving the absolute configuration of its stereoisomers, often by analyzing a crystalline salt such as the hydrochloride.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can validate its molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass for the neutral compound (C₆H₁₁N) is 97.08915 Da.

When coupled with gas chromatography (GC-MS), this technique allows for the separation of the compound from a mixture and its subsequent identification. verixiv.org The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is influenced by the strained bicyclic structure and the presence of the amine group, providing valuable structural information. For instance, the fragmentation of a related compound, a substituted bicyclo[3.1.0]hexan-3-one, has been documented in the NIST WebBook. nist.govnist.gov GC-MS is also a critical tool for monitoring reaction progress and detecting volatile byproducts during the synthesis of bicyclo[3.1.0]hexane derivatives. verixiv.org

Interactive Data Table: Predicted m/z for Adducts of this compound
Adductm/z (mass to charge ratio)
[M+H]⁺98.096426
[M+Na]⁺120.07837
[M+NH₄]⁺115.12297
[M+K]⁺136.05231

uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands for the amine group. A primary amine (R-NH₂) typically displays two N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration is expected in the range of 1650-1580 cm⁻¹. Furthermore, the C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. The IR spectrum also contains absorptions corresponding to the C-H stretching and bending vibrations of the bicyclic alkane framework. In a study of a bicyclo[3.1.0]hexane-based nucleoside, FT-IR spectroscopy was used to identify aliphatic C-H stretches at 2932 cm⁻¹ and C-O stretches between 1111-1038 cm⁻¹. mdpi.comnih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for a Primary Amine
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Primary Amine (N-H)Stretch3400-3250 (two bands)
Primary Amine (N-H)Bend1650-1580
Aliphatic Amine (C-N)Stretch1250-1020
Alkane (C-H)Stretch2960-2850

Chromatographic Techniques for Purity Validation

The assessment of purity is a critical step in the characterization of this compound, ensuring its suitability for further applications. Chromatographic techniques are paramount in this regard, offering high-resolution separation of the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purity validation of bicyclo[3.1.0]hexane derivatives. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The high resolution and sensitivity of HPLC and UPLC allow for the detection and quantification of even trace-level impurities.

In the analysis of compounds incorporating the bicyclo[3.1.0]hexane scaffold, reversed-phase HPLC is frequently employed. This method utilizes a nonpolar stationary phase and a polar mobile phase. For instance, the purity of novel A₃ receptor ligands based on the bicyclo[3.1.0]hexane system has been successfully determined using reversed-phase HPLC. nih.govmdpi.com The methodologies often involve gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of all components in the sample mixture.

Research findings detail specific conditions for the purity analysis of such derivatives. A common approach involves using a C18 or a similar reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.gov Detection is typically performed using an ultraviolet (UV) detector at a low wavelength, such as 210 nm, where most organic molecules exhibit some absorbance. nih.govmdpi.com In one study, the purity of a bicyclo[3.1.0]hexane-based nucleoside was confirmed to be greater than 99% using a specific HPLC method with a retention time (t_R) of 21.36 minutes. researchgate.net

Below are tables summarizing typical HPLC conditions reported for the analysis of compounds containing the bicyclo[3.1.0]hexane moiety.

Table 1: Example HPLC Conditions for Purity Assessment of Bicyclo[3.1.0]hexane Derivatives

Parameter Method A Method D
Equipment Not Specified Merck Hitachi
Column Zorbax SB-Aq StableBond analytical (150 × 4.6 mm) LiChrospher® 60 RP-select B (5 µm, 250 × 4 mm)
Mobile Phase A 5 mM Tetrabutylammonium phosphate buffer in H₂O Water with 0.05% (v/v) TFA
Mobile Phase B Acetonitrile (CH₃CN) Acetonitrile with 0.05% (v/v) TFA
Gradient 0–20 min: 100% to 90% A; 20–30 min: 90% to 100% A 0–20 min: 100% to 0% A
Flow Rate 1.00 mL/min 1.00 mL/min
Detection UV at λ = 210 nm UV at λ = 210 nm
Injection Volume 5.0 µL 5.0 µL
Source nih.gov nih.govmdpi.com

Chiral HPLC for Enantiomeric Purity Assessment

Due to the presence of chiral centers, this compound can exist as enantiomers. As these stereoisomers can exhibit different biological activities, determining the enantiomeric purity is crucial. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. nih.gov For amine-containing compounds, it is common to use normal-phase chromatography, with mobile phases consisting of mixtures of alkanes (like hexane or heptane) and alcohols (like ethanol or isopropanol), often with a small amount of an amine additive (e.g., isopropylamine) to improve peak shape and resolution. googleapis.com

While specific chiral HPLC methods for this compound are not extensively detailed in the literature, methods for related chiral bicyclic intermediates have been reported. For instance, the chiral purification of a derivative was achieved using Supercritical Fluid Chromatography (SFC), a technique closely related to HPLC, with a Chiralpak IC column. googleapis.com Another study on a key intermediate for the drug Lenacapavir, (1R,5S)-bicyclo[3.1.0]hexan-2-one, utilized chiral gas chromatography (GC) to determine an enantiomeric excess (ee) of over 99%. nih.govverixiv.org These examples highlight the successful application of chiral chromatography for assessing the stereochemical purity of the bicyclo[3.1.0]hexane core structure.

Table 2: Example Chiral Chromatography Conditions for Related Bicyclic Compounds

Parameter Method Details
Technique Supercritical Fluid Chromatography (SFC)
Compound Type Bicyclo[3.1.0]hexane derivative
Column Chiralpak IC
Mobile Phase 0.1% isopropylamine in EtOH:Heptane (40:60)
Purpose Chiral purification to provide chirally pure product
Source googleapis.com

The development of a robust chiral HPLC or SFC method for this compound would involve screening various chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess.

Computational and Theoretical Chemistry of Bicyclo 3.1.0 Hexane Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Optimization

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways of bicyclo[3.1.0]hexane derivatives. By modeling the electron density, DFT allows for the accurate calculation of energies of reactants, products, and intermediates, thereby optimizing and comparing potential reaction pathways.

One significant area of study has been the metal-catalyzed rearrangement of bicyclo[3.1.0]hexane systems. For instance, DFT calculations (utilizing the M06 functional) were employed to investigate the platinum-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane. nih.govacs.org These studies revealed that the reaction proceeds through three main steps: oxidative addition of the platinum catalyst to form a platinacyclobutane intermediate, cleavage of a Pt-C bond, and finally, protodeplatination to yield the monocyclic product. nih.govacs.org The calculations demonstrated that using a dimeric form of the platinum catalyst (Zeise's salt) provides a more favorable reaction pathway with a lower activation barrier compared to the monomeric form. nih.govacs.org

DFT has also been instrumental in understanding cycloaddition reactions. The mechanism of 1,3-dipolar cycloadditions of cyclopropenes with an azomethine ylide to form 3-azabicyclo[3.1.0]hexane derivatives was studied using the M11 density functional. beilstein-journals.orgbeilstein-archives.org These calculations helped to explain the high diastereofacial selectivity observed experimentally by analyzing the transition state energies for different approach trajectories (endo vs. exo). beilstein-journals.org

Furthermore, DFT provides insights into the origins of diastereoselectivity in reactions such as the Pt- and Au-catalyzed 1,5-enyne cycloisomerization to form the bicyclo[3.1.0]hexane core. researchgate.net By analyzing the transition state structures, researchers can identify the key steric and electronic factors that govern the stereochemical outcome of the reaction. rsc.org

Prediction of Transition States and Energy Barriers

A key strength of computational chemistry is its ability to map the potential energy surface of a reaction, identifying the structures of transient transition states and calculating their associated energy barriers (activation energies). This information is fundamental to understanding reaction kinetics and mechanisms.

Similarly, in the 1,3-dipolar cycloaddition reaction to form 3-azabicyclo[3.1.0]hexanes, DFT calculations provided specific Gibbs free energies of activation. For the reaction of 3-methyl-3-phenylcyclopropene, the transition state leading to the major product was found to be 1.0 kcal/mol lower in energy than the competing pathway, which aligns well with the experimentally observed product ratio. beilstein-journals.org

Calculated Activation Barriers for Bicyclo[3.1.0]hexane System Reactions
ReactionComputational MethodStepCalculated Activation Barrier (kcal/mol)Reference
Pt-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexaneDFT (M06)Platinacyclobutane cleavage (monomeric catalyst)3.10 acs.org
Pt-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexaneDFT (M06)Protodeplatination (monomeric catalyst)13.62 acs.org
Pt-catalyzed rearrangement of 1-siloxy-bicyclo[3.1.0]hexaneDFT (M06)Global barrier (dimeric catalyst)25.71 acs.org
1,3-Dipolar cycloaddition to form 3-azabicyclo[3.1.0]hexaneDFT (M11)Endo approach (major product)19.3 (ΔG‡) beilstein-journals.org
Thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-oneCASPT2//CASSCFCyclopropane (B1198618) ring opening41.2 researchgate.net

Modeling Stereoelectronic Effects

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry, stability, and reactivity, are critical in the bicyclo[3.1.0]hexane system. The fixed geometry of the bicyclic scaffold allows for detailed computational modeling of these effects.

A primary focus has been the role of the cyclopropane's Walsh orbitals. These high-lying, bent orbitals significantly influence the reactivity of adjacent bonds. Computational studies have shown that the stereochemical outcome of certain reactions can be explained by the concept of maximum orbital overlap between the Walsh orbitals of the cyclopropane ring and the orbitals of adjacent bonds. researcher.life For example, in dihalocarbene insertion reactions with bicyclo[3.1.0]hexane, the preference for insertion into the exo C-H bonds is attributed to favorable stereoelectronic interactions with the Walsh orbitals. researcher.life

Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these orbital interactions. In studies of 1,5-diazabicyclo[3.1.0]hexane, NBO analysis revealed that an anomeric effect, specifically an n(N) → σ*(C-C) interaction, is the most important factor stabilizing the molecule's preferred boat conformation. researchgate.net NBO has also been used to track the change in atomic charges during reaction sequences, such as the Pt-catalyzed rearrangement of bicyclo[3.1.0]hexane derivatives, providing a detailed electronic picture of the bond-breaking and bond-forming processes. acs.org

Ab Initio Calculations (e.g., CASSCF, CASPT2) for Excited State Mechanisms and Potential Energy Surfaces

While DFT is a workhorse for ground-state chemistry, high-level ab initio methods are often required to accurately describe electronically excited states, which are crucial in photochemistry. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) are particularly suited for this purpose. mdpi.com

These methods have been applied to study the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. researchgate.net The calculations explored the potential energy surfaces of the ground state (S₀) and the lowest-energy triplet state (T₁). The T₁ state was identified as a triplet ππ* state lying 66.5 kcal/mol above the ground state. researchgate.net The computations suggest that the most efficient photochemical pathway involves a barrierless cleavage of the internal cyclopropane C-C bond on the T₁ surface, followed by an intersystem crossing (ISC) back to the ground state surface, from which the final product is formed. researchgate.net The small calculated spin-orbit coupling at the crossing point (1.2 cm⁻¹) suggests that the ISC is the rate-determining step of this photochemical reaction. researchgate.net

Such calculations provide a level of mechanistic detail for photochemical reactions that is nearly impossible to obtain experimentally, mapping out reaction coordinates on multiple electronic states and identifying key features like conical intersections and intersystem crossings that govern reaction outcomes. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics

The bicyclo[3.1.0]hexane skeleton is a rigid structure, but its five-membered ring can adopt different conformations. Computational methods, ranging from efficient molecular mechanics (MM) to more rigorous quantum mechanical (QM) approaches, have been used to determine the preferred conformations of these systems.

Numerous computational and experimental studies have confirmed that the bicyclo[3.1.0]hexane ring system predominantly adopts a "boat-like" conformation. oup.com The alternative "chair-like" conformation is significantly less stable. oup.com Early ab initio SCF investigations and comparisons with microwave spectroscopy data established the boat-like structure as the sole stable configuration. oup.com

More recent studies use conformational search algorithms coupled with energy calculations to map the potential energy surface. For substituted bicyclo[3.1.0]hexane derivatives, conformational searches using force fields like MMFFs have been used to identify the most stable arrangements of substituents. researchgate.net For higher accuracy, DFT methods are also employed. For a complex derivative of bicyclo[3.1.0]hexane, extensive conformational searches at the B3LYP/6-311++G** level confirmed that boat-like conformers are much more stable than chair-like ones. d-nb.info

The rigidity of the bicyclo[3.1.0]hexane scaffold has been exploited in medicinal chemistry to create conformationally restricted analogues of bioactive molecules. By locking the conformation of a flexible side chain, it is possible to improve selectivity for a specific biological target. d-nb.info Computational conformational analysis is a key step in designing these analogues, ensuring the side chain is fixed in the desired syn or anti orientation relative to the cyclopropane ring. d-nb.info

Conformational Preferences in Bicyclo[3.1.0]hexane Systems
SystemMethodMost Stable ConformationKey FindingsReference
Bicyclo[3.1.0]hexaneElectron Diffraction, Microwave Spectroscopy, Ab InitioBoatThe boat-like conformation is the sole stable configuration. oup.com
3-Germabicyclo[3.1.0]hexaneMolecular MechanicsBoatPrefers the boat form, similar to the parent hydrocarbon. Excessive substitution can force a chair form. oup.com
1,5-Diazabicyclo[3.1.0]hexaneDFT (B3LYP), MP2BoatThe boat form is stabilized by an n(N) → σ*(C-C) anomeric effect. researchgate.net
Substituted Bicyclo[3.1.0]hexane Nucleoside AnalogueDFT (B3LYP/6-311++G**)BoatExtensive conformational search found boat conformers to be much more stable than chair conformers. d-nb.info

Applications of Bicyclo 3.1.0 Hexan 3 Amine in Advanced Organic Synthesis

Bicyclo[3.1.0]hexan-3-amine as a Chiral Building Block

The bicyclo[3.1.0]hexane framework is a key structural motif in numerous natural products and pharmacologically active molecules. researchgate.net Its utility as a chiral building block is paramount in the stereoselective synthesis of complex molecules. The rigid structure allows for precise control over the spatial orientation of substituents, which is crucial for achieving desired biological activity and selectivity. Stereoselective synthesis of this compound and its derivatives often involves methods such as leveraging existing stereocenters in precursors, employing chiral catalysts, or using substrate-controlled reactions to achieve high levels of diastereo- and enantioselectivity. The inherent chirality and conformational rigidity of this compound make it an invaluable starting material for the construction of enantiomerically pure pharmaceuticals. d-nb.infonih.gov

Construction of Complex Molecular Architectures and Scaffolds

The bicyclo[3.1.0]hexane core serves as a versatile template for the synthesis of a diverse array of functionalized and complex molecular architectures. The fusion of a cyclopentane (B165970) ring with a cyclopropane (B1198618) ring results in a strained and rigid bicyclic system, which not only limits conformational freedom but also imparts unique reactivity. This scaffold is a useful building block for constructing molecules with a well-defined three-dimensional shape. researchgate.net Convergent synthetic strategies, where complex molecules are assembled from individual fragments, often utilize the bicyclo[3.1.0]hexane core to rapidly build molecular complexity. The primary amine functionality of this compound provides a convenient handle for derivatization, allowing for its incorporation into larger and more intricate molecular structures.

Synthesis of Conformationally Restricted Analogues for Biological Studies

A key application of this compound is in the synthesis of conformationally restricted analogues of biologically active molecules. By incorporating the rigid bicyclo[3.1.0]hexane scaffold, chemists can "lock" a molecule into a specific bioactive conformation. This strategy is a powerful tool in rational drug design, as it can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. The fixed "boat-like" conformation of the bicyclo[3.1.0]hexane ring system allows for the precise spatial arrangement of functional groups necessary for interaction with biological targets like enzymes and receptors. nih.gov

The bicyclo[3.1.0]hexane framework has been successfully used to create conformationally locked carbocyclic nucleoside analogues. tdx.cat These analogues mimic the North and South conformations of the natural furanose ring in nucleosides. tdx.catnih.gov By constraining the pseudosugar moiety, researchers can probe the conformational preferences of enzymes that interact with nucleosides and nucleotides. nih.gov For instance, oligodeoxyribonucleotides containing these locked pseudosugars have been synthesized to study DNA conformation and protein-DNA interactions. nih.gov The synthesis of these analogues often utilizes the bicyclo[3.1.0]hexane template to build prototypes of deoxynucleosides locked in either the North or South hemisphere of the pseudorotational cycle. researchgate.net

Locked Nucleoside FeatureConformationApplication
Bicyclo[3.1.0]hexane pseudosugarNorth (N) or South (S)Studying enzyme-substrate interactions
(N)-methanocarba scaffoldNorth (N)Increasing A3 adenosine (B11128) receptor potency
Oxabicyclo[3.1.0]hexane scaffoldNorth (N)Antiviral activity studies

The rigid bicyclo[3.1.0]hexane scaffold has been employed to design and synthesize conformationally rigid analogues of histamine (B1213489). nih.gov This approach has led to the development of potent and selective ligands for histamine receptor subtypes. nih.govresearchgate.net For example, by restricting the spatial arrangement of the imidazole and aminoalkyl chain of histamine, researchers have created compounds with high affinity and over 100-fold selectivity for the H3 receptor over the H4 receptor. nih.gov This demonstrates the utility of the bicyclo[3.1.0]hexane structure as a valuable scaffold for developing selective receptor ligands. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (H4/H3)
Compound 7 (bicyclo[3.1.0]hexane analog)H3 Receptor5.6 nM>100
Parent Compound 3 (cyclopropane analog)H3 Receptor3.6 nM10.3

Data sourced from conformational restriction studies of histamine analogues. nih.gov

This compound hydrochloride is a key intermediate in the development of antagonists for the lysophosphatidic acid receptor 1 (LPAR1). The synthesis of potent LPAR1 antagonists utilizes the bicyclic amine as a core structural component, highlighting its importance in the creation of complex pharmaceutical agents.

Precursor for Drug Development (General Role)

This compound serves as a crucial intermediate in the synthesis of a wide range of more complex molecules with therapeutic potential. Its rigid framework is a valuable starting point for developing novel therapeutic agents, particularly those targeting the central nervous system. For instance, the bicyclo[3.1.0]hexane amine core is a key component in the synthesis of highly potent and selective inhibitors of the GABA transporter BGT-1 and antagonists for metabotropic glutamate (B1630785) receptors (mGluRs). The unique structural and chemical properties of this compound make it a versatile precursor in drug discovery and development, enabling the creation of compounds with fine-tuned three-dimensional shapes to maximize therapeutic effects.

Utilization in Specialty Chemicals and Materials

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane framework, a key feature of this compound, makes it a valuable building block for the synthesis of specialty chemicals and advanced materials. While its application in polymer science is an area of ongoing exploration, its incorporation into advanced materials such as liquid crystals has been demonstrated, showcasing the potential of this unique bicyclic amine in materials science.

Polymers

Theoretically, the primary amine functionality of this compound allows for its potential use as a monomer in the synthesis of various polymers, such as polyamides and polyimides. The incorporation of the rigid and non-planar bicyclo[3.1.0]hexane unit into a polymer backbone could significantly influence the material's properties. For instance, it is anticipated that this structural motif would enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical strength due to the restricted conformational freedom of the bicyclic rings.

In the synthesis of polyamides, this compound could potentially be reacted with diacyl chlorides through polycondensation to yield a polyamide with the bicyclic unit integrated into the main chain. Similarly, for polyimides, a two-step process involving the reaction of this compound with a dianhydride to form a poly(amic acid) intermediate, followed by chemical or thermal imidization, could produce a polyimide featuring the bicyclo[3.1.0]hexane scaffold. While specific research on the use of this compound in these capacities is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its viability as a monomer for creating novel high-performance polymers. The properties of such polymers would be of great interest for applications requiring materials with high thermal and dimensional stability.

Advanced Materials

A notable application of the bicyclo[3.1.0]hexane scaffold is in the design and synthesis of advanced materials, particularly liquid crystals. The rigid and well-defined geometry of the bicyclo[3.1.0]hexane core makes it an attractive component for creating mesogenic molecules, which are the fundamental units of liquid crystalline materials.

Research has been conducted on the synthesis and liquid crystalline properties of compounds containing a bicyclo[3.1.0]hexane core. These studies have shown that the incorporation of this bicyclic unit can influence the mesomorphic behavior of the resulting compounds. While the bicyclo[3.1.0]hexane unit itself may have a poorer mesogenic potential compared to more common cyclohexane (B81311) fragments, it has been observed to decrease the transition temperatures of the liquid crystalline phases. This can be an advantageous property for certain applications where lower operating temperatures are desired.

The dielectric (Δϵ) and optical (Δn) anisotropies of liquid crystals containing the bicyclo[3.1.0]hexane moiety have been found to be comparable to those with analogous cyclohexane structures. These properties are crucial for the performance of liquid crystal displays (LCDs) and other electro-optical devices.

Detailed studies have explored the synthesis of various derivatives where the bicyclo[3.1.0]hexane core is functionalized with different aryl and alkyl groups to induce and study their liquid crystalline behavior. For example, diesters and 3-aryl-6-alkylbicyclo[3.1.0]hexyl derivatives have been synthesized and their mesophases characterized. The following table summarizes some of the key findings from this research.

Compound TypeSynthetic StrategyKey Findings on Liquid Crystalline Properties
Diaryl diesters of bicyclo[3.1.0]hexane-3,6-dicarboxylic acidSaponification of a diester precursor followed by conversion to the diaryl diester.The introduction of the bicyclo[3.1.0]hexane core generally leads to a decrease in transition temperatures compared to analogous cyclohexane-containing compounds.
3-Aryl-6-alkylbicyclo[3.1.0]hexyl derivativesReduction of ester groups to hydroxymethyl, conversion to iodomethyl, and subsequent coupling with alkylmagnesium halides.The dielectric and optical anisotropies are comparable to similar liquid crystals with a cyclohexane fragment.
Fluorinated 3-(2-arylethyl)-6-pentylbicyclo[3.1.0]hexaneA multi-step synthesis starting from a fluorinated benzaldehyde.The bicyclo[3.1.0]hexane unit has a less pronounced effect on inducing mesomorphism compared to more flexible ring systems.
6-(4-cyanophenyl)-3-pentylbicyclo[3.1.0]hexanePd(OAc)2 catalyzed cyclopropanation of a substituted cyclopentene with a diazomethane (B1218177) derivative.The overall mesogenic potential of the bicyclo[3.1.0]hexane moiety is considered to be lower than that of a cyclohexane ring.

These findings underscore the potential of this compound and its derivatives as building blocks for novel advanced materials. The ability to tune the properties of liquid crystals by incorporating this rigid bicyclic scaffold opens up possibilities for the development of new materials for a range of technological applications. Further research into the polymerization of this compound and the exploration of its derivatives in other areas of materials science are promising avenues for future investigations.

Future Research Directions in Bicyclo 3.1.0 Hexan 3 Amine Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of the bicyclo[3.1.0]hexane core and the stereocontrolled introduction of the amine functionality remain active areas of research. While various methods exist, the development of more efficient, atom-economical, and scalable strategies is a primary focus for future investigations.

Recent advancements have highlighted several promising avenues. The (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis has emerged as a convergent and efficient method for constructing the bicyclo[3.1.0]hexane skeleton. Future work in this area could focus on expanding the substrate scope, particularly to include less activated cyclopropenes, and developing enantioselective variants of this reaction.

Intramolecular radical cyclopropanation of unactivated alkenes represents another powerful tool for the single-step construction of the bicyclo[3.1.0]hexane framework. Further research is needed to develop more general and highly enantioselective catalytic systems for this transformation, which would provide access to a wider range of chiral bicyclo[3.1.0]hexane derivatives.

Additionally, palladium-catalyzed intramolecular aza-Wacker-type cyclization and Et3Al mediated intramolecular epoxide opening cyclopropanation reactions have shown promise in creating functionalized bicyclo[3.1.0]hexane systems with high stereoselectivity. The development of more robust and versatile catalysts for these transformations will be crucial for their broader application.

A summary of emerging synthetic methodologies is presented in Table 1.

Synthetic MethodologyKey FeaturesPotential for Future Development
(3+2) Annulation Convergent approach, mild photoredox conditions.Broader substrate scope, enantioselective catalysis.
Intramolecular Radical Cyclopropanation Single-step construction from simple precursors.Improved enantioselectivity, wider applicability.
Palladium-Catalyzed Cyclization Access to highly functionalized systems.Development of more active and selective catalysts.
Intramolecular Epoxide Opening High efficiency and endo selectivity.Application to a broader range of substrates.

Exploration of New Reactivity and Transformation Pathways

The unique strained structure of the bicyclo[3.1.0]hexane ring system imparts distinct reactivity that is yet to be fully explored. Future research will likely focus on uncovering novel transformations of this scaffold.

Ring-opening reactions of the cyclopropane (B1198618) moiety offer a pathway to diverse and complex molecular architectures. The regioselectivity of these reactions can be influenced by the substituents on the bicyclic core. Further investigation into catalytic systems that can control the outcome of these ring-opening reactions will be highly valuable.

The primary amine group of bicyclo[3.1.0]hexan-3-amine provides a handle for a wide range of derivatization and functionalization reactions. Exploring novel N-functionalization reactions will lead to the synthesis of new libraries of compounds with potential biological activities. This includes the development of new methods for alkylation, arylation, and acylation that are compatible with the bicyclic core.

Furthermore, the introduction of fluorine atoms into the bicyclo[3.1.0]hexane scaffold can significantly alter the electronic and steric properties of the molecule, leading to enhanced biological activity. The development of new and selective fluorination methodologies for this system is a promising area for future research. The radical-mediated amination of cyclopropenes also presents an interesting, yet less explored, avenue for creating novel nitrogen-containing bicyclic compounds.

Advanced Computational Studies for Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and catalyst design. For this compound chemistry, advanced computational studies can provide deep insights into its structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to predict the transition states and reaction pathways of synthetic transformations, aiding in the optimization of reaction conditions and the rational design of new catalysts. Conformational analysis of bicyclo[3.1.0]hexane derivatives using computational methods can help in understanding their preferred three-dimensional structures, which is crucial for designing ligands that fit into the binding pockets of specific biological targets.

Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to various receptors and enzymes. This in silico screening can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.

Expanding the Scope of Applications in Synthesis

This compound and its derivatives have already demonstrated significant potential as key intermediates in the synthesis of various therapeutic agents. Future research will undoubtedly expand their applications in both medicinal chemistry and materials science.

The rigid bicyclo[3.1.0]hexane scaffold has been successfully incorporated into potent and selective inhibitors of the GABA transporter BGT-1 and modulators of metabotropic glutamate (B1630785) receptors (mGluR) . Further exploration of this scaffold in the design of ligands for other central nervous system (CNS) targets, such as other neurotransmitter transporters and receptors, is a promising direction.

The development of novel adenosine (B11128) A3 receptor ligands based on the bicyclo[3.1.0]hexane framework highlights its versatility in targeting G protein-coupled receptors (GPCRs). This opens up possibilities for designing new therapeutics for a range of conditions, including inflammation and cancer.

Beyond medicinal chemistry, the unique photophysical properties that may arise from incorporating the bicyclo[3.1.0]hexane motif into larger conjugated systems could be explored for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or molecular sensors. The photochemical rearrangement of benzenes to bicyclo[3.1.0]hexenes suggests the potential for light-driven synthetic applications.

Addressing Remaining Challenges in Stereoselectivity and Scalability

Despite the progress made in the synthesis of this compound, several challenges remain, particularly concerning stereoselectivity and scalability.

Achieving high levels of stereocontrol in the synthesis of substituted bicyclo[3.1.0]hexane derivatives is often a significant hurdle. Many existing methods yield racemic or diastereomeric mixtures that require tedious and costly separation techniques. The development of new asymmetric catalytic methods that can provide enantiomerically pure products in a single step is a major goal for future research. This includes the design of novel chiral catalysts and the use of chiral auxiliaries.

Q & A

Q. What are the key synthetic strategies for bicyclo[3.1.0]hexan-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound often involves photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes. For example, using cyclopropylanilines and difluorocyclopropenes under blue LED irradiation with an iridium catalyst achieves high diastereoselectivity (>20:1 dr) and yields up to 85% . Alternative routes include photoinduced cyclization of pyridinium cations followed by regioselective aziridine ring opening and cyclopropanation . Critical factors include solvent choice (e.g., DMF for stability), temperature control (0–25°C), and catalyst loading (2–5 mol%).

Q. How can bicyclo[3.1.0]hexane scaffolds be functionalized for medicinal chemistry applications?

Functionalization typically involves cross-metathesis or carbene-mediated cyclopropanation. For instance, terminal olefins on bicyclo[3.1.0]hexane precursors undergo cross-metathesis with Grubbs catalyst (5 mol%) to introduce substituents like esters or fluorinated groups. Subsequent diazo intermediate cyclopropanation using Rh₂(OAc)₄ enables diastereoselective installation of electron-donating groups at the cyclopropane tip (dr > 10:1) . Electron-withdrawing groups may require alternative strategies due to competing [3 + 2] cycloadditions.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigning bridgehead protons (δ 1.8–2.5 ppm) and cyclopropane carbons (δ 20–30 ppm) .
  • NOE experiments : Resolving spatial proximity of substituents, e.g., confirming bicyclo[3.1.0]hexane stereochemistry in antiviral spirooliganones .
  • X-ray crystallography : Validating absolute configuration, as seen in methanocarba nucleoside derivatives .

Advanced Research Questions

Q. How can stereochemical control be achieved in the synthesis of this compound derivatives?

Diastereoselectivity is enhanced by:

  • Substituent engineering : Difluorocyclopropenes paired with removable cyclopropylaniline groups (e.g., p-methoxybenzyl) direct annulation to form all-carbon quaternary centers with >20:1 dr .
  • Chiral auxiliaries : Lipase-catalyzed asymmetric acetylation of bicyclo[3.1.0]hexane precursors yields enantiomerically pure nucleosides (ee > 98%) .
  • Catalyst tuning : Iridium photoredox catalysts improve selectivity over organic catalysts (e.g., 4CzIPN) in annulation reactions .

Q. What mechanistic insights explain the formation of bicyclo[3.1.0]hexanes in metal-catalyzed reactions?

Platinum- or gold-catalyzed cycloisomerization of hydroxylated enynes proceeds via cyclopropylmethyl carbene intermediates. Deuterium labeling studies confirm a stepwise pathway: (1) alkyne activation by metal coordination, (2) cyclopropane formation via carbene insertion, and (3) ketone generation through hydration . Competing pathways (e.g., [4 + 2] cycloadditions) are suppressed by electron-donating substituents on the enyne.

Q. How does bicyclo[3.1.0]hexane strain energy impact its reactivity and stability?

The bicyclic system’s strain energy (ΔfH°gas = 39 ± 3 kJ/mol) facilitates ring-opening reactions but complicates storage. Stability is improved by:

  • Electron-withdrawing groups : Nitriles or esters at the bridgehead reduce ring strain .
  • Low-temperature storage : Derivatives are stored at –20°C under inert atmosphere to prevent dimerization .

Q. What role do bicyclo[3.1.0]hexane scaffolds play in antiviral drug design?

Conformationally locked bicyclo[3.1.0]hexane nucleosides mimic ribose’s southern conformation, enhancing binding to viral polymerases. For example, methanocarba thymidine derivatives exhibit EC₅₀ = 0.2 μM against HSV-1 by stabilizing Watson-Crick base pairing . Modifications at C2 (e.g., fluorine substitution) further improve potency as P2Y₁ receptor antagonists (IC₅₀ < 100 nM) .

Methodological Challenges and Data Analysis

Q. How can contradictions in synthetic yield data be resolved when scaling up this compound production?

Scale-up discrepancies often arise from:

  • Photoreaction inefficiency : Batch reactors with optimized light penetration (e.g., microfluidic setups) improve reproducibility .
  • Catalyst deactivation : Freshly prepared Ir(ppy)₃ (1 mol%) and degassed solvents mitigate side reactions .
  • Purification challenges : Flash chromatography with EtOAc/hexane gradients (5–30%) separates diastereomers, while HPLC (C18, MeCN/H₂O) resolves enantiomers .

Q. What computational methods predict the thermodynamic stability of bicyclo[3.1.0]hexane derivatives?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates strain energies and transition states. For example, NIST data (ΔfH°gas = 39 ± 3 kJ/mol) align with computed enthalpies for bicyclo[3.1.0]hexane, validating force-field models for analog design.

Tables

Table 1. Key Synthetic Routes to this compound Derivatives

MethodCatalyst/ReagentsYield (%)Diastereoselectivity (dr)Reference
(3 + 2) AnnulationIr(ppy)₃, Blue LED85>20:1
Photoinduced CyclizationPyridinium cation, hν70N/A
Cross-Metathesis/CyclopropanationGrubbs II, Rh₂(OAc)₄6510:1

Table 2. Applications in Medicinal Chemistry

ApplicationBiological ActivityEC₅₀/IC₅₀Reference
Antiviral NucleosidesInhibition of HSV-1 polymerase0.2 μM
P2Y₁ Receptor AntagonistsPlatelet aggregation inhibition90 nM
GABA AnalogsNeurotransmitter modulationN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.